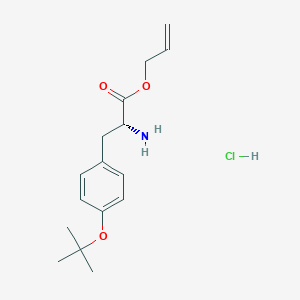

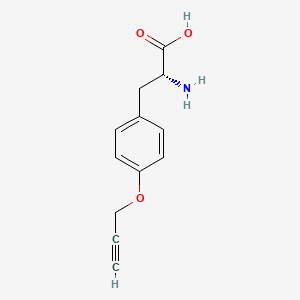

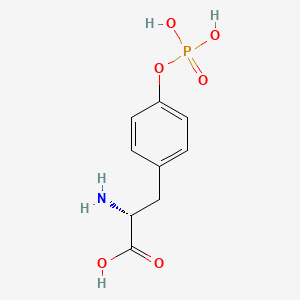

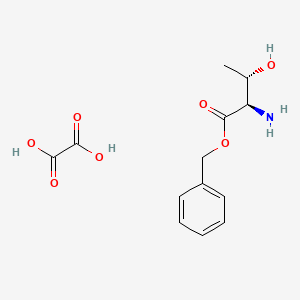

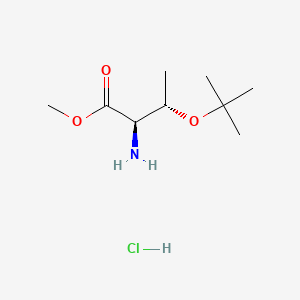

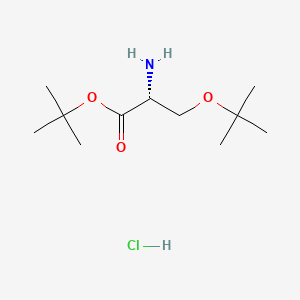

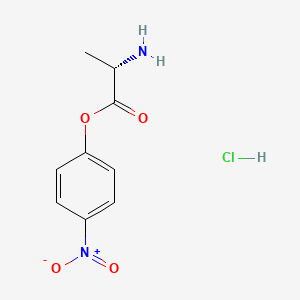

(S)-4-Nitrophenyl 2-aminopropanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-4-Nitrophenyl 2-aminopropanoate hydrochloride” is a specific form of 2-aminopropanoate, which is a type of amino acid derivative. It’s likely used in various chemical reactions, particularly in the field of organic chemistry .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-4-Nitrophenyl 2-aminopropanoate hydrochloride” would depend on its specific structure. Similar compounds, such as “(S)-Ethyl 2-aminopropanoate hydrochloride”, have a molecular weight of 153.61 g/mol .

Applications De Recherche Scientifique

Application in Photocatalysis

Scientific Field

Organic Chemistry / Photocatalysis

Summary of Application

H-Ala-ONp HCl is used in photocatalytic processes to synthesize amides, which are crucial in various industries including pharmaceuticals, polymers, and agrochemicals. The compound acts as a substrate in photocatalysis, where water serves as a nucleophile.

Methods of Application

The compound is involved in a light-mediated strategy where a weak organic base acts as a reductant to induce the formation of hydroxide ions from water under metal-free conditions. This process is facilitated by a photocatalyst .

Results and Outcomes

The method has shown a significant removal rate of nitrile in wastewater, with efficiencies up to 83%, indicating its potential for nitrile degradation .

Application in Peptide Synthesis

Scientific Field

Biochemistry / Peptide Synthesis

Summary of Application

H-Ala-ONp HCl is utilized in the synthesis of peptides, such as growth hormone-releasing hexapeptides, which have applications in clinical settings.

Methods of Application

The compound is used in the stepwise construction of peptides, where it acts as an amino acid precursor. Its role is pivotal in forming peptide bonds under controlled conditions .

Results and Outcomes

The synthesized peptides have shown to effectively stimulate growth hormone release, with potential therapeutic applications in various growth disorders .

Application in Marine Biotechnology

Scientific Field

Marine Biotechnology

Summary of Application

In marine biotechnology, H-Ala-ONp HCl is used to study the adhesive properties of proteins, which have implications in developing new materials and coatings.

Methods of Application

The compound is used to mimic the structure of natural adhesive proteins found in marine organisms. It is applied to surfaces to test adhesion strength and durability .

Results and Outcomes

Synthetic adhesive proteins containing H-Ala-ONp HCl have exhibited adhesion activities ranging from 7% to 33%, with potential applications in medical and dental adhesives .

Application in Cancer Research

Scientific Field

Oncology / Cancer Research

Summary of Application

H-Ala-ONp HCl is part of the synthesis pathway for compounds like 5-aminolevulinic acid hydrochloride (5-ALA HCl), which is used in fluorescence imaging to detect cancer cells.

Methods of Application

The compound is involved in the production of non-fluorescent prodrugs that lead to the accumulation of fluorescent porphyrins in cancer cells, aiding in their visualization during surgery .

Results and Outcomes

The use of such compounds has improved the ability to visualize margin involvement in breast-conserving surgery, enhancing the precision of cancer removal .

Application in Neurosurgery

Scientific Field

Neurosurgery / Optical Imaging

Summary of Application

H-Ala-ONp HCl is used as a precursor in the synthesis of 5-Aminolevulinic Acid Hydrochloride (5-ALA HCl), an optical imaging agent that assists neurosurgeons in identifying malignant glioma tissues during surgery .

Methods of Application

Patients with suspected high-grade gliomas are administered 5-ALA HCl, which leads to selective accumulation of fluorescent porphyrins in malignant cells. During surgery, a specialized imaging device is used to visualize the fluorescence, thereby distinguishing cancerous from non-cancerous tissue .

Results and Outcomes

Clinical trials have shown that this method significantly improves the surgeon’s ability to achieve a more complete resection of malignant glioma tissues, with a completeness of resection rate of 64% in the ALA arm compared to 38% in the control arm .

Application in Dermatology

Scientific Field

Dermatology

Summary of Application

In dermatology, H-Ala-ONp HCl is involved in enhancing the skin retention of 5-ALA for photodynamic therapy, which is used to treat various skin conditions, including actinic keratosis and certain types of skin cancer .

Methods of Application

The compound is complexed with hyaluronic acid to improve the skin retention of 5-ALA. This complex is then applied to the affected skin areas, where it enhances the therapeutic efficacy of photodynamic therapy .

Results and Outcomes

Studies suggest that the 5-ALA-Hyaluronic Acid complex has the potential to prolong the skin retention of 5-ALA, thereby improving the therapeutic outcomes in patients undergoing photodynamic therapy .

Application in Breast Cancer Surgery

Scientific Field

Surgical Oncology

Summary of Application

H-Ala-ONp HCl is used in the synthesis of 5-ALA HCl, which is employed in intraoperative fluorescence imaging to detect grossly occult breast cancer during breast-conserving surgery .

Methods of Application

Patients undergoing surgery receive oral 5-ALA HCl, which leads to the accumulation of fluorescent porphyrins in cancer cells. A handheld fluorescence imaging device is then used intraoperatively to visualize the cancerous tissues .

Results and Outcomes

A phase II randomized controlled trial demonstrated that this technique had a positive predictive value of 100% for detecting breast cancer inside the grossly demarcated tumor border, significantly aiding in the visualization of tumor margins and potentially reducing the need for re-excision .

Propriétés

IUPAC Name |

(4-nitrophenyl) (2S)-2-aminopropanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4.ClH/c1-6(10)9(12)15-8-4-2-7(3-5-8)11(13)14;/h2-6H,10H2,1H3;1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXNSMBHNXCGRR-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Nitrophenyl 2-aminopropanoate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.